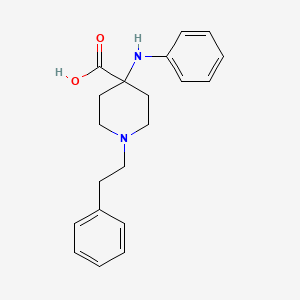
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is a synthetic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid typically involves the reaction of 4-anilino-1-(2-phenylethyl)piperidine with carboxylating agents under controlled conditions . The process may include steps such as:
Formation of the piperidine ring: This involves the cyclization of appropriate precursors.
Introduction of the phenylamino group: This step typically involves the use of aniline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid involves its interaction with specific molecular targets in biological systems. It is believed to act on opioid receptors, similar to other compounds in its class, leading to analgesic effects . The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Fentanyl: A potent opioid analgesic with a similar structure and mechanism of action.
Carfentanil: Another potent opioid used primarily in veterinary medicine.
Norfentanyl: A metabolite of fentanyl with similar properties.
Uniqueness: 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid is unique due to its specific structural features and potential applications in research. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific studies.
Propiedades
Número CAS |
61085-46-9 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4-anilino-1-(2-phenylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2/c23-19(24)20(21-18-9-5-2-6-10-18)12-15-22(16-13-20)14-11-17-7-3-1-4-8-17/h1-10,21H,11-16H2,(H,23,24) |
Clave InChI |
DJVCIHFRPVAFAU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(phenylthio)methoxy]-](/img/structure/B8598733.png)


![1-Chloro-4-[dichloro(4-methylphenyl)methyl]benzene](/img/structure/B8598749.png)
![4-(Methylthio)thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B8598751.png)

![1-[(3R)-3-(3-Fluoro-5-nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B8598766.png)







